molecular formula C16H19NO2 B5601151 4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one

4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No. B5601151
M. Wt: 257.33 g/mol
InChI Key: JIMPDJFCYFNBSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one involves intricate chemical processes, such as electrophilic halospirocyclization of N-benzylacrylamides, providing a pathway to synthesize a variety of spirocyclic compounds efficiently at room temperature without the need for metal reagents or photochemistry (Zhang et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated through crystallographic studies, revealing complex geometries with planar furan rings, chair conformation cyclohexane rings, and benzene rings, indicating a diverse structural framework (Wang et al., 2011).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactions, including decarboxylation and acylation, that demonstrate their reactivity and potential for further chemical modifications. The decarboxylation of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid, for example, suggests a concerted intramolecular mechanism for decomposition, highlighting the compound's chemical reactivity (Bigley & May, 1969).

Physical Properties Analysis

The physical properties of spirocyclic compounds like this compound are often determined through X-ray diffraction techniques, which provide insights into their crystal structures and geometric conformations. For example, the study of similar compounds has shown various olefin geometries and bond distances that are essential for understanding the physical characteristics of these molecules (Parvez et al., 2001).

Scientific Research Applications

Synthesis and Biological Activities

The compound 4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one and its derivatives have been a subject of interest in medicinal chemistry due to their potential therapeutic applications. Research has explored the synthesis and evaluation of these compounds for various biological activities.

One study focused on the synthesis and antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, highlighting their potential as antihypertensive agents. These compounds showed activity in spontaneous hypertensive rats, with certain derivatives designed as mixed alpha- and beta-adrenergic receptor blockers. However, they primarily functioned as alpha-adrenergic blockers upon further evaluation in dogs (Caroon et al., 1981).

Another area of study involves the synthesis and pharmacological evaluation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. These compounds did not display central nervous system activity but showed potent dopamine agonist activity in peripheral assays, suggesting their selective action (Brubaker & Colley, 1986).

Further research delves into the synthesis and crystal structure of derivatives of 1-oxaspiro[4.5]dec-3-en-2-one, providing insights into their molecular structure and potential chemical behavior. This foundational knowledge is crucial for designing compounds with specific biological activities (Wang et al., 2011).

Additionally, studies have synthesized novel spiroheterocycles containing various moieties, including 1,2,4-triazole, piperidine, and sulfonamide. Some of these compounds exhibited significant antimicrobial activity against various strains of microbes, indicating their potential in antimicrobial therapy (Dalloul et al., 2016).

properties

IUPAC Name

4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-15-11-14(16(19-15)9-5-2-6-10-16)17-12-13-7-3-1-4-8-13/h1,3-4,7-8,11,17H,2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMPDJFCYFNBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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